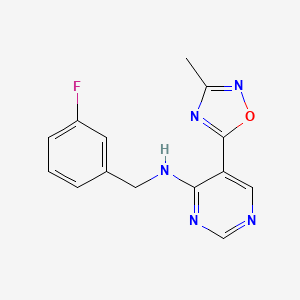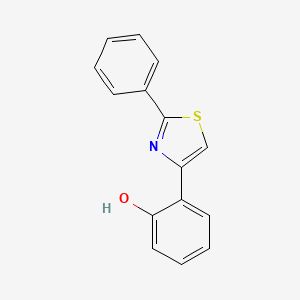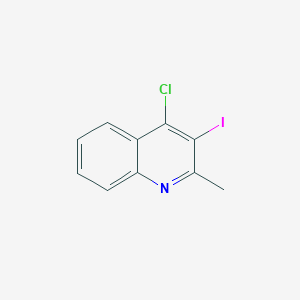
4-Chloro-3-iodo-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-iodo-2-methylquinoline is a chemical compound with the molecular formula C10H7ClIN . It is a type of quinoline, which is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-iodo-2-methylquinoline consists of a benzene ring fused with a pyridine moiety, characteristic of quinolines . The presence of chlorine, iodine, and a methyl group at the 4th, 3rd, and 2nd positions respectively, distinguishes this compound .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions, largely dependent on the substitution on the heterocyclic pyridine ring . The presence of chlorine, iodine, and a methyl group in 4-Chloro-3-iodo-2-methylquinoline could potentially influence its reactivity and the types of chemical reactions it can undergo.Physical And Chemical Properties Analysis
4-Chloro-3-iodo-2-methylquinoline has a molecular weight of 303.525 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved papers.Applications De Recherche Scientifique
Structural Analysis for Drug Development
4-Chloro-3-iodo-2-methylquinoline has been studied in the context of structural analysis for drug development. For instance, Rizvi et al. (2008) examined molecules derived from chloro-methylquinolines, which are structurally similar to 4-Chloro-3-iodo-2-methylquinoline. These compounds adopt slightly twisted conformations and lack classical hydrogen bonds, which is insightful for understanding molecular structures in drug development (Rizvi et al., 2008).
Synthesis of Novel Quinoline Derivatives
Research on 4-Chloro-3-iodo-2-methylquinoline also extends to the synthesis of novel quinoline derivatives. A study by Murugavel et al. (2018) on structurally novel compounds, such as 4-chloro-6-methylquinoline-2(1H)-one, explores this aspect. They used experimental and computational methods to examine structural, spectroscopic, and antimicrobial activities of these derivatives (Murugavel et al., 2018).
Antimicrobial Activity Research
The antimicrobial activity of quinoline derivatives is another area of interest. Bawa et al. (2009) synthesized a series of 2-chloro-6-methylquinoline hydrazones, closely related to 4-Chloro-3-iodo-2-methylquinoline, and evaluated their antimicrobial activity. This research contributes to understanding the potential of quinoline derivatives in treating bacterial infections (Bawa et al., 2009).
Halogenation Reactions in Synthesis
The study of halogenation reactions, such as chlorination and iodination of quinolines, is relevant to understanding the chemical properties and potential applications of 4-Chloro-3-iodo-2-methylquinoline. For instance, Tochilkin et al. (1983) investigated the aromatic chlorination and iodination of methylquinolines, which provides insights into the reactivity and synthesis pathways for similar compounds (Tochilkin et al., 1983).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . It is recommended to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with potential biological and pharmaceutical activities . Future research could focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of efficient synthesis methods that reduce reaction time and increase yield, while fulfilling green chemistry principles, could also be a future direction .
Propriétés
IUPAC Name |
4-chloro-3-iodo-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXQMBUWHAGUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodo-2-methylquinoline | |
CAS RN |
1033931-93-9 |
Source


|
| Record name | 4-chloro-3-iodo-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)
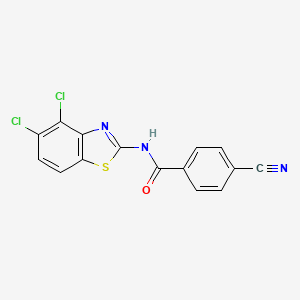

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2743589.png)
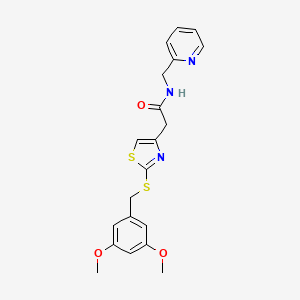


![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2743595.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)
![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)
![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)
